Product packaging for (1,3-dioxolan-2-yl)methanethiol(Cat. No.:CAS No. 5694-66-6)

(1,3-dioxolan-2-yl)methanethiol

Cat. No.: B6145715
CAS No.: 5694-66-6
M. Wt: 120.17 g/mol
InChI Key: GDBIKZDQPJKQBN-UHFFFAOYSA-N
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Description

(1,3-dioxolan-2-yl)methanethiol is a chemical compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . Its structure integrates a 1,3-dioxolane ring, a common protecting group for carbonyls, with a methanethiol functional group (-CH2SH). This combination makes it a versatile building block in synthetic organic chemistry, particularly for introducing sulfur-containing motifs into more complex molecules. The 1,3-dioxolane group is widely used in the synthesis of pharmaceuticals, fragrances, and polymers as a protecting group for ketones and aldehydes . As a thiol, this compound can undergo reactions typical for this group, such as forming thioethers or participating in "click chemistry" thiol-ene reactions. Researchers can utilize it to develop novel furan derivatives or other heterocyclic systems with potential biological activity, a research area demonstrated for related (1,3-dioxolan-2-yl) structures . The compound's properties, such as its predicted collision cross section values for various adducts (e.g., [M+H]+ CCS: 120.3 Ų), can aid in its identification via mass spectrometry . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5694-66-6

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

1,3-dioxolan-2-ylmethanethiol

InChI

InChI=1S/C4H8O2S/c7-3-4-5-1-2-6-4/h4,7H,1-3H2

InChI Key

GDBIKZDQPJKQBN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CS

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxolan 2 Yl Methanethiol and Its Derivatives

Direct Synthesis Approaches to (1,3-Dioxolan-2-yl)methanethiol

Direct synthesis methods focus on constructing the target molecule in a limited number of steps, often by forming the dioxolane ring and introducing the thiol group concurrently or in a sequential one-pot procedure.

Ketalization and Thioacetalization Strategies for Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of synthesizing these compounds. This is typically achieved through the ketalization or acetalization of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.org The reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. chemicalbook.comorganic-chemistry.org

Thioacetalization, a related process, can also be employed. For instance, the reaction of formylfurancarboxylates with an excess of ethylene glycol in the presence of p-toluenesulfonic acid yields (1,3-dioxolan-2-yl)furancarboxylates. researchgate.net These can then be further functionalized. A one-pot conversion of esters to their corresponding acetals, including dioxolanes, has been developed using catalytic hydrosilylation followed by quenching with an alcohol or thiol. acs.org

ReactantsCatalyst/ConditionsProductReference
Aldehyde/Ketone, Ethylene Glycolp-Toluenesulfonic acid, Toluene (reflux)1,3-Dioxolane chemicalbook.comorganic-chemistry.org
Formylfurancarboxylate, Ethylene Glycolp-Toluenesulfonic acid(1,3-Dioxolan-2-yl)furancarboxylate researchgate.net
Ester, Dimethylchlorosilane, Alcohol/ThiolSBR12 catalystAcetal (B89532)/Dioxolane acs.org

Radical-Mediated Pathways for Thiol Incorporation

Radical chemistry offers a powerful alternative for introducing the thiol group. The thiol-ene reaction, a radical-mediated "click" reaction, involves the addition of a thiyl radical to an alkene. mdpi.comrsc.org This method is known for its high efficiency and functional group tolerance. The process can be initiated by UV irradiation in the presence of a radical initiator. mdpi.com

While direct radical-mediated synthesis of this compound is not extensively documented, the principles of thiol-ene chemistry suggest its feasibility. A thiyl radical could potentially be added to a vinyl-substituted dioxolane precursor. These reactions are often carried out under mild conditions and can be applied to complex molecules. mdpi.comnih.gov

Development of Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of dioxolane-containing compounds, this includes the use of greener solvents and catalysts. 1,3-Dioxolane itself is considered a green solvent and has been used as a medium for various chemical reactions. rsc.orgresearchgate.net

Synthesis of this compound Precursors and Advanced Intermediates

The synthesis of this compound often proceeds through the preparation of key precursors and advanced intermediates, which are then converted to the final product.

Preparation of Halogenated Propanol (B110389) Derivatives as Building Blocks

Halogenated propanol derivatives are versatile building blocks in organic synthesis. These compounds can be prepared through various methods, including the halogenation of propanol or its derivatives. google.com For example, a propanol derivative can be reacted with a halogenating agent to introduce a leaving group, such as a halogen atom. google.com The reaction conditions, such as temperature and the presence of a catalyst, can significantly influence the outcome and yield of the reaction. pnrjournal.com These halogenated intermediates can then be used in subsequent steps to introduce other functional groups.

Starting MaterialReagentProductReference
Propanol derivativeHalogenating agentHalogenated propanol derivative google.com
Acetylenic amino estersChlorine or BromineHalogenated derivatives pnrjournal.com

Formation of Organometallic Reagents: Focus on Dioxolanyl-Substituted Grignard Reagents

Organometallic reagents, particularly Grignard reagents, are fundamental in forming new carbon-carbon bonds. youtube.comkhanacademy.org A dioxolanyl-substituted Grignard reagent can be prepared by reacting a halogenated dioxolane derivative with magnesium metal in an ether solvent. libretexts.org It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are strong bases and will react with water. khanacademy.orglibretexts.org

These Grignard reagents are powerful nucleophiles and can react with a variety of electrophiles. For instance, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane can react with Grignard reagents in a mild and efficient manner. organic-chemistry.org The resulting dioxolanyl-substituted compounds can then be further modified to introduce the desired thiol group, leading to the synthesis of this compound or its derivatives.

Derivatization to Phosphonium (B103445) Salts for Olefination Reactions

The conversion of this compound derivatives into phosphonium salts provides a pathway to ylides, which are crucial for olefination reactions like the Wittig reaction. This transformation extends the carbon chain and introduces a double bond, significantly increasing molecular complexity.

A key application of this methodology is the vinylogation of aromatic aldehydes. The process typically involves the reaction of (1,3-dioxolan-2-yl)methyltriphenylphosphonium bromide with an aldehyde under phase transfer conditions. researchgate.net This method has been shown to be an efficient way to transform aldehydes into allylic dioxolanes. researchgate.net The use of phase transfer catalysis facilitates the reaction between the water-soluble phosphonium salt and the organic-soluble aldehyde.

The Wittig reaction is a cornerstone of olefination chemistry, enabling the synthesis of alkenes from aldehydes or ketones. tcichemicals.com The reaction of a phosphonium ylide with a carbonyl compound proceeds through a betaine (B1666868) intermediate to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a phosphine (B1218219) oxide. tcichemicals.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. tcichemicals.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions and often provides excellent E-selectivity in the formation of the new double bond. tcichemicals.com This reaction is particularly useful for the synthesis of substituted olefins from aldehydes and ketones. tcichemicals.com

Below is an interactive table summarizing the olefination of various aromatic aldehydes using (1,3-dioxolan-2-yl)methyltriphenylphosphonium bromide.

AldehydeProductYield (%)
Benzaldehyde(E)-1-(2-(1,3-Dioxolan-2-yl)vinyl)benzene85
4-Methoxybenzaldehyde(E)-1-(2-(1,3-Dioxolan-2-yl)vinyl)-4-methoxybenzene92
4-Nitrobenzaldehyde(E)-1-(2-(1,3-Dioxolan-2-yl)vinyl)-4-nitrobenzene78
4-Chlorobenzaldehyde(E)-1-Chloro-4-(2-(1,3-dioxolan-2-yl)vinyl)benzene88

This table is for illustrative purposes and the yields are representative values.

Stereoselective Synthesis of this compound Analogues and Related Dioxolanes

The stereochemical configuration of the 1,3-dioxolane ring can have a profound impact on the biological activity and physical properties of the molecule. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Several strategies have been developed to control the stereochemistry during the formation of the 1,3-dioxolane ring. One approach involves the use of chiral auxiliaries or catalysts to induce facial selectivity in the reaction of a carbonyl compound with a diol.

A notable method for the stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. mdpi.com This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by the silyl enol ether. mdpi.com The stereochemistry of the starting alkene dictates the stereochemistry of the final dioxolane product. mdpi.com

Another strategy involves the stereoselective Claisen rearrangement to construct the 1,3-dioxolane ring system found in natural products like sambucinol (B1681422) and sporol. acs.org This method allows for the controlled formation of specific stereoisomers.

Diastereoselective and enantioselective methods are crucial for the synthesis of single enantiomers of chiral dioxolane derivatives. Asymmetric hydrogenation of α-(1,3-dioxolane)-ketones catalyzed by iridium complexes with chiral NNP ligands has been shown to be an efficient protocol for producing enantiopure β-hydroxy-1,3-dioxolanes. nih.gov This method provides access to both (R)- and (S)-chiral alcohols with high enantioselectivity. nih.gov

Furthermore, chiral binaphthyldiimine-Ni(II) complexes have been utilized to catalyze asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes, yielding cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Isomerization can be a significant challenge in the synthesis and handling of dioxolane-thiol systems. The presence of acid or base can catalyze the epimerization at the C2 position of the dioxolane ring, leading to a mixture of diastereomers.

Recent studies have shown that thiols, such as the biologically relevant glutathione, can catalyze the E/Z isomerization of acylhydrazones. researchgate.net This suggests that in a cellular environment, the ratio of isomers may be determined by their relative thermodynamic stabilities rather than the isomeric form that was initially introduced. researchgate.net While this study focuses on acylhydrazones, the principle of thiol-catalyzed isomerization could be relevant to other systems containing susceptible functional groups in proximity to a thiol.

Catalytic Systems and Reaction Conditions in the Synthesis of this compound Derivatives

The choice of catalyst and reaction conditions plays a critical role in the efficiency and selectivity of the synthesis of this compound and its derivatives.

The most common method for the synthesis of 1,3-dioxolanes is the acid-catalyzed acetalization or ketalization of an aldehyde or ketone with ethylene glycol. chemicalbook.comorganic-chemistry.org This is a reversible reaction, and the equilibrium is typically driven towards the product by removing the water formed during the reaction, often using a Dean-Stark apparatus. organic-chemistry.org

A variety of Brønsted and Lewis acids can be used as catalysts. p-Toluenesulfonic acid (p-TSA) is a commonly used Brønsted acid catalyst. chemicalbook.comorganic-chemistry.orgresearchgate.net Lewis acids such as SnCl₄ and Er(OTf)₃ have also been employed. chemicalbook.comorganic-chemistry.org The reaction of ketones with oxiranes catalyzed by Lewis acids also affords 1,3-dioxolanes. acs.org The choice of catalyst can influence the reaction rate and selectivity, particularly in cases where acid-sensitive functional groups are present. For instance, cerium(III) triflate has been used for the cleavage of acetals and ketals under almost neutral pH conditions, highlighting the tunability of these reactions. organic-chemistry.org

A continuous synthesis method for 1,3-dioxolane has been developed where the product is distilled off as it is formed, which helps to drive the equilibrium and increase the yield. google.com

Below is an interactive table summarizing various acid catalysts used in dioxolane formation.

CatalystReactantsNotesReference
p-Toluenesulfonic acid (p-TSA)Ethylene glycol, FormaldehydeCondensation in toluene chemicalbook.com
p-Toluenesulfonic acid (p-TSA)Ethylene glycol, Aldehydes/KetonesStandard procedure with water removal organic-chemistry.org
SnCl₄Ethylene oxide, Formaldehyde- chemicalbook.com
Er(OTf)₃-Gentle Lewis acid for cleavage organic-chemistry.org
Lewis AcidsKetones, Oxiranes- acs.org
Acidic CatalystEthylene glycol, FormaldehydeContinuous synthesis with distillation google.com

Exploration of Metal-Mediated and Organocatalytic Approaches

The direct synthesis of this compound via catalytic methods is not extensively documented in readily available literature. However, a plausible and efficient synthetic strategy involves a two-step sequence: first, the preparation of a suitable precursor, typically a (2-halomethyl)-1,3-dioxolane, followed by the catalytic conversion of the halide to the desired thiol.

Step 1: Synthesis of (2-Halomethyl)-1,3-dioxolane Precursors

A common and well-documented precursor for the target molecule is (2-bromomethyl)-1,3-dioxolane. This intermediate can be synthesized through several established methods. One conventional approach involves the reaction of bromoacetaldehyde (B98955) ethylene acetal with ethylene glycol. guidechem.com Another route starts from acetaldehyde (B116499) and ethylene glycol, followed by bromination. chemicalbook.com For instance, a reported synthesis involves the dropwise addition of bromine to a mixture of ethylene glycol and freshly distilled acetaldehyde, yielding (2-bromomethyl)-1,3-dioxolane after distillation under reduced pressure. chemicalbook.com

Similarly, (2-chloromethyl)-1,3-dioxolane can be prepared, for example, by reacting chloroacetaldehyde (B151913) dimethyl acetal with ethylene glycol in the presence of an acid catalyst like Dowex 50 resin. prepchem.com These halogenated dioxolane derivatives serve as key electrophiles for the subsequent introduction of the thiol group.

Step 2: Catalytic Conversion of Alkyl Halides to Thiols

With the (2-halomethyl)-1,3-dioxolane precursor in hand, the central challenge lies in the nucleophilic substitution of the halide with a thiolating agent, ideally under catalytic conditions to enhance efficiency and selectivity.

Metal-Mediated Approaches:

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds. While the direct catalytic conversion of an alkyl halide to a thiol (R-X → R-SH) is less common than the synthesis of thioethers (R-S-R'), several strategies can be envisaged.

Metal-catalyzed reactions often involve the coupling of an alkyl halide with a sulfur source. For instance, transition metal complexes, particularly those of palladium and copper, are known to catalyze the formation of C-S bonds. chemrevlett.com A general mechanism for such transformations involves the oxidative addition of the alkyl halide to the metal center, followed by reaction with a sulfur nucleophile and subsequent reductive elimination to form the product.

A potential metal-catalyzed route to this compound could involve the reaction of (2-bromomethyl)-1,3-dioxolane with a protected thiol equivalent, such as a thiolate salt or a reagent like potassium thioacetate, in the presence of a suitable metal catalyst and ligand system. The resulting thioester could then be hydrolyzed to yield the final thiol. While direct catalytic conversion using hydrogen sulfide (B99878) or its salts is challenging due to catalyst poisoning by sulfur compounds, research in this area is ongoing.

Organocatalytic Approaches:

Organocatalysis provides a metal-free alternative for promoting chemical transformations. The application of organocatalysis to the synthesis of thiols from alkyl halides is an emerging field.

One plausible organocatalytic approach involves the use of thiourea (B124793) as a nucleophile. The reaction of an alkyl halide with thiourea proceeds via an S-alkylisothiouronium salt intermediate. This salt can then be hydrolyzed, typically under basic conditions, to furnish the corresponding thiol. libretexts.orgyoutube.com While this reaction can often proceed without a catalyst, an organocatalyst could potentially accelerate the initial nucleophilic substitution or facilitate the hydrolysis step under milder conditions. For example, a bifunctional organocatalyst possessing both a Lewis basic site to activate the thiourea and a Brønsted acidic site to activate the alkyl halide could be envisioned.

Another potential avenue for organocatalytic thiol synthesis involves the use of photoredox catalysis. Recent advancements have shown that organic dyes, upon visible light irradiation, can catalyze the formation of C-S bonds. nih.gov These reactions often proceed via radical intermediates. A hypothetical pathway could involve the single-electron reduction of (2-bromomethyl)-1,3-dioxolane by an excited-state photoredox catalyst to generate an alkyl radical, which could then be trapped by a suitable sulfur source.

Below is a table summarizing the potential synthetic steps and the catalytic approaches discussed:

Step Transformation Potential Catalytic Approach Key Intermediates/Reagents Relevant Findings/Concepts
1Ethylene Glycol + Bromoacetaldehyde Acetal → (2-Bromomethyl)-1,3-dioxolaneAcid Catalysis (for acetal exchange)Ethylene Glycol, Bromoacetaldehyde AcetalConventional, non-catalytic methods are well-established for this precursor synthesis. guidechem.comchemicalbook.com
2(2-Bromomethyl)-1,3-dioxolane → this compoundMetal-Mediated Thiolation(2-Bromomethyl)-1,3-dioxolane, Thiolating Agent (e.g., NaSH, KSAc), Palladium or Copper CatalystMetal catalysts are effective for C-S bond formation, though direct conversion to thiols is less common than thioether synthesis. chemrevlett.com
2(2-Bromomethyl)-1,3-dioxolane → this compoundOrganocatalytic Thiolation(2-Bromomethyl)-1,3-dioxolane, Thiourea, Organocatalyst (e.g., bifunctional catalyst)Thiourea can act as a thiol surrogate, with the reaction potentially accelerated by an organocatalyst. libretexts.orgyoutube.com
2(2-Bromomethyl)-1,3-dioxolane → this compoundOrganophotoredox Catalysis(2-Bromomethyl)-1,3-dioxolane, Sulfur Source, Organic Dye PhotocatalystVisible-light photoredox catalysis offers a modern, radical-based approach to C-S bond formation. nih.gov

It is important to note that the development of specific, optimized catalytic protocols for the synthesis of this compound represents a current research challenge. The exploration of the proposed metal-mediated and organocatalytic routes would contribute significantly to the field of synthetic organic chemistry.

Chemical Transformations and Reaction Mechanisms of 1,3 Dioxolan 2 Yl Methanethiol

Reactivity and Functional Group Interconversions of the Thiol Moiety

The thiol group (-SH) is the primary center of reactivity in (1,3-dioxolan-2-yl)methanethiol, engaging in a variety of transformations characteristic of primary thiols. Its utility in synthesis is largely defined by its strong nucleophilicity and its susceptibility to controlled redox processes.

Nucleophilic Reactivity and Additions

The sulfur atom of the thiol group is highly nucleophilic, particularly in its deprotonated thiolate form (RS⁻). This property allows it to participate in a range of nucleophilic addition and substitution reactions. The nucleophilic character of thiols and their corresponding thiolates enables them to react with a wide array of electrophilic substrates. wsu.edu

One of the most significant classes of reactions is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds and other activated alkenes or alkynes. nih.govbham.ac.uk In aqueous media near neutral or basic pH, the reaction typically proceeds through the thiolate ion, which is a more potent nucleophile than the neutral thiol. nih.gov This addition is a powerful method for carbon-sulfur bond formation. The reaction of thiols with nitroalkenes, for instance, is a reversible process where the thiolate attack is the rate-controlling step. nih.gov

The general mechanism for the base-catalyzed Michael addition of a thiol to an activated alkene is as follows:

Deprotonation of the thiol (RSH) by a base to form the highly nucleophilic thiolate anion (RS⁻).

Nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate intermediate to yield the final adduct.

These addition reactions are known for their high efficiency and selectivity, often proceeding under mild, ambient conditions, which has led to their classification under the "click chemistry" paradigm. bham.ac.ukrsc.org The strong nucleophilicity of thiols also allows them to be used in ring-opening reactions of epoxides and other strained rings, as well as in nucleophilic aromatic substitution reactions on specific heteroaromatic compounds. wsu.edu

Controlled Oxidation and Reduction Pathways

The sulfur atom in the thiol moiety can exist in various oxidation states, allowing for a range of controlled oxidation and reduction reactions. The mildest oxidation leads to the formation of a disulfide bond, a transformation of immense importance in biochemistry and materials science. This dimerization can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or air (O₂) in the presence of catalysts.

Further oxidation of the thiol can yield progressively higher oxidation states:

Sulfenic acid (R-SOH): A transient and reactive intermediate.

Sulfinic acid (R-SO₂H): A more stable oxidation product.

Sulfonic acid (R-SO₃H): The most stable, highest oxidation state.

Conversely, disulfides can be readily reduced back to the corresponding thiols using common reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversible nature of the thiol-disulfide interchange is fundamental to redox regulation in biological systems and provides a switchable linkage in materials chemistry. wsu.edu The atmospheric oxidation of thiols can ultimately lead to the formation of sulfur dioxide (SO₂). nih.gov

Participation in Thiol-Ene Click Reactions and their Implications in Macromolecular Engineering

The thiol-ene reaction is a powerful and versatile "click" reaction that involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). mdpi.comresearchgate.net This reaction proceeds via a radical chain mechanism, typically initiated by light (photo-initiation) or heat (thermal initiation) in the presence of a radical initiator. researchgate.netnih.gov

The key steps in the photo-initiated thiol-ene reaction are:

Initiation: The photoinitiator absorbs light and generates a radical species.

Chain Transfer: The initiator radical abstracts the hydrogen atom from the thiol (RSH), creating a thiyl radical (RS•).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the thioether product. This cycle continues, propagating the chain.

This reaction is highly efficient, stereospecific, and tolerant of a wide variety of functional groups, making it exceptionally useful in macromolecular engineering. researchgate.netrsc.org It has been widely applied in the synthesis of polymers, the formation of hydrogel networks, and the functionalization of surfaces and biomolecules. nih.govrsc.orgrsc.org For example, a molecule containing a dioxolane ring, 4-vinyl-1,3-dioxolan-2-one, has been successfully used in thiol-ene reactions for bioconjugation. rsc.org The intramolecular version of this reaction is also a robust method for synthesizing sulfur-containing heterocyclic compounds. mdpi.com

Table 1: Examples of Thiol-Ene Click Reaction Conditions A summary of typical conditions used for thiol-ene reactions, applicable to this compound.

Component Role Examples
Thiol Radical Donor This compound
Alkene ("Ene") Radical Acceptor Vinyl ethers, acrylates, norbornene, allyl ethers
Initiator Radical Source 2,2-Dimethoxy-2-phenylacetophenone (DMPA), AIBN
Initiation Method Energy Source UV irradiation (e.g., 365 nm), Thermal heating

| Solvent | Medium | Methanol, Dichloromethane, Deep Eutectic Solvents rsc.org |

Reactions Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in this compound is an acetal (B89532). While generally stable, especially under basic and nucleophilic conditions, it can undergo specific acid-catalyzed reactions, most notably cleavage (deprotection) and ring-opening. organic-chemistry.org

Methodologies for Protecting Group Formation and Controlled Deprotection

The 1,3-dioxolane group is one of the most common protecting groups for aldehydes and ketones in organic synthesis. wikipedia.orgnih.gov It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org For this compound, the precursor would be mercaptoacetaldehyde, which is protected as its cyclic acetal.

Formation: The reaction is typically carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. organic-chemistry.org Water is removed during the reaction, often using a Dean-Stark apparatus, to drive the equilibrium towards the acetal product. organic-chemistry.org

Deprotection (Cleavage): The dioxolane ring is stable to bases, nucleophiles, and many oxidizing and reducing agents, but it is readily cleaved under acidic conditions. organic-chemistry.orguchicago.edu Deprotection is achieved by hydrolysis using aqueous acid, regenerating the original carbonyl and ethylene glycol. wikipedia.org This orthogonality makes it a highly valuable tool in multistep synthesis. uchicago.edu Specific reagents like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) can also be used for deprotection under mild conditions. wikipedia.org

Table 2: Selected Reagents for Dioxolane Ring Deprotection

Reagent(s) Conditions Notes
Aqueous Acid (e.g., HCl, H₂SO₄) Water, often with an organic co-solvent Standard hydrolysis method. organic-chemistry.orgwikipedia.org
Acetic Acid / Water Mildly acidic conditions Slower, for more sensitive substrates.
NaBArF₄ Water, 30 °C Very mild and fast for certain substrates. wikipedia.org

Studies on Ring-Opening Reactions and Subsequent Chemical Derivatization

Beyond simple cleavage, the 1,3-dioxolane ring can undergo ring-opening reactions to yield other functional structures. These reactions can be broadly categorized as reductive ring-openings or polymerization.

Reductive Ring-Opening: In a reaction analogous to that of 1,3-dioxanes, the 1,3-dioxolane ring can be opened reductively using various hydride reagents in the presence of a Lewis or Brønsted acid. researchgate.net This process can lead to the formation of β-hydroxy ether derivatives. For example, treatment with reagents like diisobutylaluminium hydride (DIBALH) or triethylsilane (Et₃SiH) in the presence of an acid can cleave the acetal to reveal a protected diol system. researchgate.net The regioselectivity of the ring opening can often be controlled by the choice of reagents and the substitution pattern on the ring. researchgate.net

Cationic Ring-Opening Polymerization (CROP): 1,3-Dioxolane is a well-known monomer for cationic ring-opening polymerization. rsc.orgresearchgate.net In the presence of a cationic initiator or a strong Lewis acid, the ring can open to form a poly(dioxolane) chain, which is a type of polyether. researchgate.net This polymerization is prone to the formation of cyclic oligomers as a side reaction. rsc.org The polymerization of 1,3-dioxolane can be initiated by species that act as Lewis acids, leading to the formation of a quasi-solid-state polymer electrolyte in certain applications. researchgate.net This transformation represents a significant derivatization of the original cyclic structure into a macromolecular one. rsc.orgresearchgate.net

Mechanistic Insights into Rearrangement Reactions Leading to Other Heterocycles (e.g., Thiiranes)

While direct mechanistic studies on the rearrangement of this compound to thiiranes are not extensively detailed in the provided search results, the chemistry of related organosulfur compounds suggests plausible pathways. The formation of thiiranes from thiol derivatives often involves an intramolecular nucleophilic attack of the sulfur atom on an adjacent carbon, facilitated by a leaving group. In the case of this compound, a potential pathway could be initiated by the activation of the hydroxyl group of the opened dioxolane ring (formed under specific reaction conditions) or by the introduction of a suitable leaving group on the carbon adjacent to the sulfur.

The reaction would likely proceed through a thiiranium ion intermediate, which is a three-membered ring containing a positively charged sulfur atom. The subsequent ring-opening and rearrangement steps would be influenced by the reaction conditions and the substitution pattern of the molecule. The stability of the dioxolane ring would also play a crucial role, as its cleavage would be a prerequisite for such rearrangements.

Application in Carbon-Carbon Bond Forming Reactions

This compound serves as a precursor to valuable reagents for carbon-carbon bond formation, extending the synthetic utility of the dioxolane moiety.

Grignard Reagent Applications Utilizing (1,3-Dioxolan-2-ylmethyl)magnesium Bromide

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent that finds application in the synthesis of various organic molecules. sigmaaldrich.com This reagent, typically available as a solution in tetrahydrofuran (B95107) (THF), allows for the introduction of the (1,3-dioxolan-2-ylmethyl) group into a target molecule. sigmaaldrich.com The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on an electrophilic center, such as a carbonyl group or an alkyl halide.

For instance, it can be used to prepare 3-[¹¹C]-Propionaldehyde, a key intermediate for radiolabeled compounds. sigmaaldrich.com It also reacts with D-glyceraldehyde to form an intermediate used in the synthesis of unsaturated nucleosides. sigmaaldrich.com Furthermore, this Grignard reagent is employed in the total synthesis of spirovibsanin A through the formation of a bicyclo carboxylate intermediate. sigmaaldrich.com The Schlenk equilibrium, a common phenomenon for Grignard reagents, can influence the reactivity and speciation of (1,3-dioxolan-2-ylmethyl)magnesium bromide in solution, potentially leading to the formation of di(1,3-dioxolan-2-ylmethyl)magnesium and magnesium bromide. nih.gov

Table 1: Properties of (1,3-Dioxolan-2-ylmethyl)magnesium Bromide Solution

PropertyValue
CAS Number 180675-22-3 sigmaaldrich.comlzhschemical.com
Molecular Formula C₄H₇BrMgO₂ sigmaaldrich.com
Molecular Weight 191.31 g/mol sigmaaldrich.com
Concentration 0.5 M in THF sigmaaldrich.com
Boiling Point 65-67 °C sigmaaldrich.com
Density 0.938 g/mL at 25 °C sigmaaldrich.com

Wittig Reaction Applications with (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium Bromide

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes. chemimpex.comresearchgate.net This phosphonium (B103445) salt can be converted to the corresponding ylide, which then reacts with aldehydes or ketones to form an alkene with the concomitant formation of triphenylphosphine (B44618) oxide. The dioxolane moiety in this reagent serves as a protected aldehyde group, which can be deprotected after the Wittig reaction to reveal the aldehyde functionality.

This reagent is particularly useful for the vinylogation of aromatic aldehydes, efficiently transforming them into allylic dioxolanes under phase transfer conditions. researchgate.net The reaction's efficiency can be influenced by substituent effects. researchgate.net It has also been employed in the synthesis of pharmaceutical intermediates and advanced materials like polymers and coatings. chemimpex.com

Table 2: Properties of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium Bromide

PropertyValue
CAS Number 52509-14-5 kunranchem.comsigmaaldrich.com
Molecular Formula C₂₂H₂₂BrO₂P kunranchem.com
Molecular Weight 429.29 g/mol kunranchem.comsigmaaldrich.com
Appearance White to light brown granular powder kunranchem.com
Melting Point 193-195 °C (lit.) kunranchem.com, 194-196 °C (decomposition) sigmaaldrich.com
Purity Min 99% kunranchem.com

Multi-Component Assembly Reactions Involving Dioxolanyl Cation Intermediates

The 1,3-dioxolan-2-yl cation is a key intermediate in certain multi-component reactions, enabling the stereoselective assembly of complex molecules. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.orgnih.gov

One notable example is the stereoselective formation of substituted 1,3-dioxolanes through the assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov This process is initiated by the oxidation of the alkene with a hypervalent iodine reagent, which leads to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov The subsequent stereoselective trapping of this cation by the silyl enol ether completes the formation of the dioxolane product. nih.gov The mechanism of such reactions often involves a cascade of elementary steps, with the final irreversible step driving the reaction towards the desired product. organic-chemistry.org

Advanced Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediate Structures

Advanced mechanistic studies, including computational methods like Density Functional Theory (DFT), have been employed to elucidate the reaction pathways and intermediate structures in transformations involving dioxolane derivatives. For example, in the visible-light-promoted addition of 1,3-dioxolane to electron-deficient alkenes, a radical chain mechanism has been identified. nsf.gov

The reaction is initiated by the formation of a dioxolanyl radical species. nsf.gov This radical then adds to the alkene, and the resulting radical intermediate abstracts a hydrogen atom from another molecule of 1,3-dioxolane, propagating the chain. nsf.gov Experimental and DFT studies have corroborated the hydrogen atom transfer from the C-2 position of 1,3-dioxolane as a key step in this process. nsf.gov

In the context of multi-component reactions, the formation and reactivity of the 1,3-dioxolan-2-yl cation intermediate are central to understanding the stereochemical outcome. nih.gov Control experiments have supported the proposed reaction pathway, demonstrating that in the absence of a trapping nucleophile, the reaction follows a typical Woodward reaction pathway, leading to acetoxyhydroxy products with retention of configuration. nih.gov

Transition State Analysis and Energy Profile Mapping

The study of chemical reactions involving this compound necessitates a detailed understanding of the transition states and energy profiles associated with its transformations. While specific experimental or computational data for the transition state analysis of this compound are not extensively available in the public domain, we can infer the expected energetic landscapes of its reactions based on well-established principles of physical organic chemistry and computational studies of analogous systems. This section will, therefore, present a theoretical examination of the transition states and energy profiles for representative reactions of this compound, supported by illustrative data derived from related chemical processes.

The reactions of this compound, particularly those involving the thiol group, are expected to proceed through a series of intermediates and transition states. A key reaction of thiols is their nucleophilic addition to carbonyl compounds to form thioacetals. The mechanism for such a reaction involving this compound would likely follow a pathway characterized by several key steps: initial nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon, followed by proton transfer steps to neutralize the resulting intermediates, and finally, the departure of a water molecule to yield the thioacetal product.

An energy profile for a representative reaction, such as the acid-catalyzed reaction of this compound with an aldehyde, can be constructed to visualize the energetic changes throughout the reaction coordinate. This profile would depict the relative energies of the reactants, intermediates, transition states, and products. The highest points on this profile correspond to the transition states, which represent the energy maxima that must be overcome for the reaction to proceed. The valleys in the profile represent the various intermediates formed during the reaction.

To provide a quantitative, albeit illustrative, perspective, the following data table outlines a hypothetical energy profile for the reaction of this compound with a generic aldehyde. The energy values are presented in kilocalories per mole (kcal/mol) and are relative to the starting materials.

Table 1: Illustrative Energy Profile for the Reaction of this compound with an Aldehyde

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Aldehyde0.0
TS1First Transition State+15.2
Intermediate 1Hemithioacetal-5.8
TS2Second Transition State+12.5
Intermediate 2Protonated Hemithioacetal+2.1
TS3Third Transition State+18.9
Intermediate 3Thioacetal Cation+8.3
TS4Fourth Transition State+4.5
ProductsThioacetal + Water-10.7

Note: The energy values in this table are hypothetical and for illustrative purposes only, as specific computational data for this reaction is not available.

The transition states in this reaction sequence are characterized by partially formed and partially broken bonds. For instance, the first transition state (TS1) would involve the partial formation of the sulfur-carbon bond and the partial breaking of the carbonyl pi-bond. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the geometries and energies of these transient species. Such calculations would provide insights into the bond lengths and angles at the transition state, as well as the activation energy (the energy difference between the reactants and the highest energy transition state).

Furthermore, the conformational flexibility of the 1,3-dioxolane ring in this compound can also influence the energy profile of its reactions. The ring can adopt various conformations, such as the envelope and twist forms, and the relative energies of these conformers can affect the accessibility of the reactive thiol group. A detailed computational analysis would also map the potential energy surface associated with the rotation around the C-C and C-S bonds of the methanethiol (B179389) substituent, identifying the most stable conformers and the energy barriers for their interconversion.

Table 2: Hypothetical Conformational Energy Barriers for this compound

Conformational ChangeTransition State Energy Barrier (kcal/mol)
Ring Inversion (Envelope-Twist)4.2
Rotation around C-C bond2.8
Rotation around C-S bond1.5

Note: The energy values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Advanced Spectroscopic and Diffraction Characterization Techniques for 1,3 Dioxolan 2 Yl Methanethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the detailed determination of molecular structure in solution. It provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic framework of a molecule like (1,3-dioxolan-2-yl)methanethiol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides key insights into the number of different types of protons and their neighboring environments. The proton on the thiol group (-SH) typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons of the dioxolane ring and the methylene (B1212753) group adjacent to the sulfur atom exhibit characteristic chemical shifts and coupling patterns that are invaluable for confirming the compound's identity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-SHVariable (e.g., 1.5-2.0)-
CH₂-SH~2.7 (d)~28
CH (O-CH-O)~5.2 (t)~78
O-CH₂-CH₂-O~3.9-4.1 (m)~65

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Coupling patterns are indicated in parentheses (d = doublet, t = triplet, m = multiplet).

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Complex Stereochemical and Constitutional Assignments

While one-dimensional NMR provides foundational structural information, two-dimensional (2D) NMR techniques are often essential for unambiguous assignments, especially for more complex derivatives or for confirming through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a COSY spectrum would show correlations between the methine proton of the dioxolane ring and the adjacent methylene protons, as well as between the protons of the ethylenedioxy bridge.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is extremely useful for assigning the carbon signals based on the already assigned proton signals. For instance, it would definitively link the proton signal around 2.7 ppm to the methylene carbon signal around 28 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum would show a correlation from the protons of the methylene group (-CH₂SH) to the methine carbon of the dioxolane ring (O-CH-O), confirming their connectivity.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Electron Impact (EI) Mass Spectrometry

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a molecular ion peak (M⁺) corresponding to the mass of the parent molecule and various fragment ion peaks. The fragmentation pattern of this compound in EI-MS would likely involve the loss of the thiol group, cleavage of the dioxolane ring, and other characteristic fragmentations that help in its identification.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a softer ionization technique compared to EI. In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to form ions. This process results in less fragmentation and often a more prominent protonated molecule peak ([M+H]⁺). For this compound, CI-MS would be useful for clearly determining its molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₄H₈O₂S) can be unequivocally confirmed. This high level of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Summary of Mass Spectrometry Data for this compound

TechniqueInformation ProvidedExpected m/z for this compound (C₄H₈O₂S)
EI-MSMolecular ion and fragmentation patternMolecular Ion (M⁺): 120.02
CI-MSProtonated molecular ion[M+H]⁺: 121.03
HRMSExact mass and elemental formulaExact Mass: 120.0245

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, the vibrational spectrum is expected to be a composite of the characteristic modes of the 1,3-dioxolane (B20135) ring and the methanethiol (B179389) group.

The 1,3-dioxolane ring is known to be highly flexible, existing in various puckered conformations, most commonly the "envelope" and "half-chair" forms. acs.org The subtle energy differences between these conformers can be influenced by the nature and position of substituents. The vibrational spectra of dioxolane derivatives are sensitive to these conformational changes. nih.gov

Key vibrational modes for the 1,3-dioxolane moiety include C-H stretching, CH₂ scissoring, twisting, and wagging, as well as the characteristic C-O-C stretching and ring deformation modes. nih.govmdpi.com The methanethiol group introduces its own set of characteristic vibrations, most notably the S-H stretching, C-S stretching, and CH₂ bending modes.

Based on studies of related dioxolane compounds and general assignments for thiols, a predicted set of vibrational frequencies for this compound is presented in Table 1. It is important to note that these are expected ranges and the precise frequencies can be influenced by the specific molecular environment and conformational state. For instance, computational studies on compounds like 4-methyl-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one (B1204053) have shown that vibrational frequencies calculated via Density Functional Theory (DFT) are in good agreement with experimental data, providing a reliable method for spectral prediction. nih.gov

Table 1: Predicted Infrared (IR) and Raman Vibrational Frequencies for this compound

Predicted Frequency Range (cm⁻¹)AssignmentFunctional Group
2950-3000Asymmetric and Symmetric C-H StretchingCH₂ (ring)
2850-2950C-H StretchingCH₂ (substituent)
2550-2600S-H StretchingThiol (-SH)
1450-1480CH₂ ScissoringCH₂ (ring & substituent)
1200-1350CH₂ Wagging and TwistingCH₂ (ring & substituent)
1000-1150C-O-C Asymmetric and Symmetric StretchingDioxolane Ring
800-1000Ring Deformation/Breathing ModesDioxolane Ring
600-750C-S StretchingThiol (-CS)

This table is a predictive representation based on data from related compounds and general spectroscopic principles.

The S-H stretching vibration is particularly noteworthy. It typically appears as a weak to medium intensity band in the IR spectrum in the region of 2550-2600 cm⁻¹. Its position can be sensitive to hydrogen bonding. The C-S stretching vibration is often weak and can be difficult to assign definitively, typically appearing in the 600-750 cm⁻¹ region.

Conformational analysis of the dioxolane ring can be aided by examining the low-frequency region of the Raman spectrum, where ring-puckering and torsional modes appear. The presence of multiple conformers in equilibrium at room temperature may lead to the observation of additional bands or broadened spectral features.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, which together define the molecular geometry and conformation.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related 1,3-dioxolane derivatives provides a strong basis for predicting its solid-state structure. acs.org Studies on various 2,4-disubstituted and 2,4,5-trisubstituted 1,3-dioxolanes have revealed that the five-membered ring is non-planar, adopting either an envelope or a half-chair conformation. acs.org The choice between these conformations is often dictated by the steric and electronic effects of the substituents, aiming to minimize non-bonded interactions.

Table 2 presents expected crystallographic parameters for this compound, derived from typical values observed in related small organic molecules and specifically other dioxolane structures. These are idealized values and would be precisely determined by an actual X-ray diffraction experiment.

Table 2: Predicted Solid-State Molecular Geometry Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
C-S~ 1.82
S-H~ 1.34
C-O (ring)~ 1.43
C-C (ring)~ 1.54
C-H~ 1.09
Bond Angles (°) **
C-S-H~ 96.5
O-C-O (acetal)~ 112
C-O-C (ring)~ 105
O-C-C (ring)~ 108
Torsional Angles (°) **
Ring PuckeringVariable (Envelope or Half-Chair)

This table provides predicted values based on standard bond lengths and angles from related structures.

Computational and Theoretical Chemistry Studies of 1,3 Dioxolan 2 Yl Methanethiol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. These calculations solve approximations of the Schrödinger equation to find the electronic structure of a molecule, from which numerous other characteristics can be derived.

Density Functional Theory (DFT) Applications in Geometry Optimization and Electronic Structure

For instance, calculations on related molecules show that DFT can accurately predict bond lengths. In methanethiol (B179389), the C-S bond length is a key parameter, while for the 1,3-dioxolane (B20135) ring, the C-O and C-C bond lengths and the ring's puckering are critical features determined through geometry optimization.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.orgnih.gov For (1,3-dioxolan-2-yl)methanethiol, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons. The LUMO would likely be associated with the antibonding σ* orbital of the C-S or S-H bonds. Computational analysis provides precise energy values for these orbitals and their gap, offering insights into the molecule's electronic behavior. acs.org

ParameterSignificancePredicted Location for this compound
HOMO (Highest Occupied Molecular Orbital)Electron-donating ability (Nucleophilicity)Localized on Sulfur lone pairs
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting ability (Electrophilicity)Associated with C-S or S-H antibonding orbitals
HOMO-LUMO Gap (ΔE)Chemical reactivity and kinetic stabilityA smaller gap implies higher reactivity

Conformational Analysis and Stereochemical Prediction using Computational Methods

The 1,3-dioxolane ring is not planar and can adopt various conformations, often described as "envelope" or "twist" forms. datapdf.com Furthermore, there is rotational freedom around the C-C and C-S single bonds of the methanethiol substituent. This flexibility means that this compound can exist in multiple conformations of varying energies.

Computational conformational analysis involves systematically exploring these degrees of freedom to identify the most stable conformers (energy minima). researchgate.net By calculating the relative energies of different spatial arrangements, researchers can predict the dominant conformation(s) at a given temperature. Such studies on related 1,3-dioxane (B1201747) and 1,3-dioxolane systems have shown that the conformational preferences are influenced by steric hindrance and stereoelectronic effects, such as the anomeric effect. datapdf.comthieme-connect.deacs.org These analyses are critical for understanding the molecule's average structure and how its shape influences its properties and interactions.

Reaction Mechanism Modeling and Energy Barrier Calculations for Chemical Transformations

Theoretical chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as the nucleophilic attack by the thiolate anion or oxidation of the thiol group. nih.gov

By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a reaction's energy profile can be constructed. nih.gov The energy barrier, or activation energy, is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. nih.gov For example, modeling the addition of the thiolate of this compound to an electrophile (a Michael addition) would involve locating the transition state structure for the C-S bond formation. acs.org Such calculations can clarify reaction mechanisms, predict product distributions, and guide the design of new synthetic routes. acs.orgusm.edu

Investigation of Intermolecular Interactions and Surface Adsorption Behavior (e.g., on metal surfaces)

The interaction of thiol-containing molecules with metal surfaces is a cornerstone of self-assembled monolayer (SAM) technology. northwestern.edu Computational studies, particularly using DFT, can model the adsorption of this compound onto surfaces like gold, silver, or palladium. acs.orgdtic.mil

These simulations can predict the most favorable adsorption site (e.g., hollow, bridge, or top sites on the metal lattice), the geometry of the adsorbed molecule, and the strength of the adsorption, which is often characterized by the adsorption energy. acs.org It is well-established that thiols typically adsorb onto metal surfaces via the sulfur atom, often involving the cleavage of the S-H bond to form a metal-thiolate species. dtic.mil Theoretical models can elucidate the nature of the metal-sulfur bond and analyze the resulting electronic structure of the interface, which is crucial for applications in nanoscience, electronics, and corrosion protection. northwestern.eduresearchgate.net

Applications of 1,3 Dioxolan 2 Yl Methanethiol in Complex Organic Synthesis and Material Sciences Research

Role as a Versatile Synthetic Building Block for Complex Molecules

The strategic combination of a latent carbonyl group and a nucleophilic thiol within one molecule makes (1,3-dioxolan-2-yl)methanethiol a powerful tool for synthetic chemists. This dual functionality allows for sequential and orthogonal reactions, streamlining the synthesis of intricate molecular frameworks.

Synthesis of Spiro-Heterocyclic Systems and Cage Structures

Spiro-heterocyclic systems, characterized by two rings sharing a single atom, are prevalent in many biologically active natural products and pharmacologically important compounds. pnrjournal.comnih.gov The synthesis of these complex three-dimensional structures often requires specialized building blocks that can facilitate the formation of the spirocyclic junction. While direct examples of this compound in the synthesis of spiro-heterocyclic systems are not extensively documented in the provided results, the principles of using bifunctional reagents to construct such frameworks are well-established. For instance, the condensation of dicarbonyl compounds with various reagents is a common strategy to create spiro compounds. pnrjournal.com

The thiol group of this compound can act as a nucleophile to initiate ring-forming reactions, while the dioxolane can be deprotected to reveal a reactive aldehyde for subsequent cyclizations. This latent aldehyde functionality is crucial in multi-step syntheses, preventing unwanted side reactions until the desired stage.

Table 1: Key Reactions in the Synthesis of Spiro-Heterocyclic Systems
Reaction TypeDescriptionRelevance of this compound
Knoevenagel CondensationA reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. pnrjournal.comThe deprotected aldehyde from the dioxolane ring can participate in this reaction.
Diels-Alder ReactionA [4+2] cycloaddition reaction to form six-membered rings. pnrjournal.comThe thiol group can be functionalized to create a dienophile or diene for this reaction.
1,3-Dipolar CycloadditionA reaction to form five-membered heterocyclic rings. pnrjournal.comThe thiol group can be a precursor to a suitable dipole for this type of cycloaddition.

Precursor for Advanced Heterocyclic Compounds (e.g., Triazoles, Thiadiazoles, Pyrroles)

Heterocyclic compounds containing nitrogen and sulfur atoms, such as triazoles and thiadiazoles, are of significant interest due to their diverse biological activities. mdpi.comnih.gov this compound serves as an excellent precursor for the synthesis of these advanced heterocyclic systems. The thiol group is a key reactive handle for constructing the heterocyclic core. For example, it can react with appropriate reagents to form thiosemicarbazide (B42300) derivatives, which are common intermediates in the synthesis of both triazoles and thiadiazoles. mdpi.comnih.gov

The general synthetic strategies often involve the reaction of a compound containing a carboxylic acid or its derivative with thiosemicarbazide, followed by cyclization. mdpi.comnih.gov The dioxolane moiety in this compound can be oxidized to the corresponding carboxylic acid, providing the necessary functional group for these transformations.

Table 2: Synthesis of Heterocyclic Compounds from this compound Derivatives
Target HeterocycleKey IntermediateGeneral Reaction
1,3,4-ThiadiazoleAcid Hydrazide/ThiosemicarbazideReaction with carbon disulfide or a similar reagent. nih.govmdpi.com
1,2,4-TriazoleThiosemicarbazideRing closure in an alkaline medium. mdpi.com
Pyrrole (B145914)-While not a direct precursor, the functional groups can be modified to participate in pyrrole syntheses like the Paal-Knorr synthesis.

Integration into Macrocyclic Architectures and Natural Product Total Synthesis Efforts

Macrocycles are large ring structures that are often found in complex natural products with potent biological activities. nih.govnih.govresearchgate.net The synthesis of these large rings is a significant challenge in organic chemistry. The unique bifunctionality of this compound makes it an attractive building block for incorporation into macrocyclic frameworks.

The thiol group can participate in ring-closing reactions, such as macrolactamization or macrolide formation, through the formation of a thioester intermediate. The protected aldehyde can be unmasked at a later stage for further functionalization or to form part of the macrocyclic backbone. This stepwise approach allows for the controlled assembly of complex macrocyclic structures. The synthesis of natural products like aerucyclamide B and dendroamide A, which are cyclic hexapeptides, often involves the construction of heterocyclic building blocks that are then coupled and cyclized. researchgate.net

Engineering of Functional Materials and Macromolecules

The thiol group of this compound provides a versatile anchor for the functionalization of materials and the synthesis of advanced polymers. This has led to its application in various areas of material sciences.

Contributions to Polymer and Advanced Materials Synthesis via Thiol-Functionalization

Thiol-functionalized polymers are of great interest for a variety of applications, including drug delivery and biomaterials. nih.gov The thiol group can be introduced into a polymer chain to impart specific properties or to serve as a point for further modification. This compound can be used to introduce a protected aldehyde and a thiol group into a polymer structure.

One common method for creating thiol-functionalized polymers is through reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined architectures and end-group fidelity. elsevierpure.com The resulting polymers can have thiol groups at their termini, which can then be used for various conjugation reactions. elsevierpure.com The dioxolane group in polymers functionalized with this compound could be deprotected to yield aldehyde functionalities along the polymer chain, enabling the creation of cross-linked or functionalized polymer networks.

Surface Functionalization Applications and Self-Assembly Studies (e.g., Gold Surface Adhesion)

The strong affinity of sulfur for gold has made thiol-containing molecules the subject of intense research for the formation of self-assembled monolayers (SAMs) on gold surfaces. rsc.orgrsc.org These highly ordered molecular layers can be used to modify the surface properties of gold for applications in sensors, electronics, and biocompatible coatings. northwestern.edumdpi.comresearchgate.net

This compound can be used to form SAMs on gold surfaces. The thiol group would bind to the gold, while the dioxolane group would be exposed at the surface of the monolayer. This exposed dioxolane can then be hydrolyzed to generate a surface rich in aldehyde groups. These aldehyde groups can be further reacted with other molecules, providing a versatile platform for creating functionalized surfaces. This approach allows for the "bottom-up" construction of complex surface architectures with tailored chemical and physical properties.

Table 3: Applications in Material Sciences
Application AreaRole of this compoundKey Advantage
Polymer SynthesisThiol-functionalization of polymers. nih.govelsevierpure.comIntroduction of a protected aldehyde for post-polymerization modification.
Surface FunctionalizationFormation of self-assembled monolayers on gold. rsc.orgrsc.orgCreation of aldehyde-terminated surfaces for further chemical reactions. mdpi.com

Development of Novel Protecting Group Strategies in Multi-Step Synthesis

Achievement of Regioselective and Chemoselective Protection

Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple reactive sites, while chemoselectivity is the selective reaction of one functional group in the presence of other different functional groups. Both are crucial for the efficient synthesis of complex target molecules.

The 1,3-dioxolane (B20135) protecting group is known to exhibit chemoselectivity, for instance, by preferentially protecting aldehydes over ketones under certain conditions. organic-chemistry.org Furthermore, the formation of cyclic acetals from diols can be highly regioselective, depending on the structure of the diol and the reaction conditions. For example, in carbohydrate chemistry, p-methoxybenzylidene acetals can be used to preferentially protect 1,2-cis-configured diols. researchgate.net

Theoretically, the this compound molecule could be utilized in strategies aiming for regioselective or chemoselective protection. For instance, the thiol end could be anchored to a solid support or a larger molecule, and the dioxolane end could then be used to selectively protect a carbonyl or diol in a substrate. However, published research to substantiate this hypothetical application is not available.

Advanced Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds. uii.ac.idresearchgate.net This approach separates compounds based on their physicochemical properties as they pass through a capillary column, before they are ionized and detected by the mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.

Developing a robust GC-MS method for a specific thiol like (1,3-dioxolan-2-yl)methanethiol involves careful optimization of several parameters to ensure accurate and reproducible results.

Column Selection: The choice of GC column is critical. For analyzing polar sulfur compounds, a column with a stationary phase of intermediate polarity, such as a 5% phenyl-methylpolysiloxane, is often selected. This type of column provides good separation for a wide range of analytes and offers thermal stability. nih.gov

Injection System: The injector temperature and mode are optimized to ensure efficient transfer of the analyte onto the column without thermal degradation. For unstable compounds, techniques like programmable temperature vaporization (PTV) inlets can be advantageous over traditional split/splitless injectors, as they allow for a gentler vaporization process. uii.ac.id

Oven Temperature Program: A precise temperature ramp is developed to achieve optimal separation of the target analyte from other matrix components. The program typically starts at a low temperature to trap volatile compounds at the head of the column, followed by a gradual increase in temperature to elute analytes based on their boiling points and interactions with the stationary phase. nih.gov

Mass Spectrometer Parameters: In the mass spectrometer, electron ionization (EI) is a common technique. The electron energy is typically set at 70 eV to generate reproducible fragmentation patterns that can be compared against spectral libraries for identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly increasing sensitivity and reducing matrix interference compared to full-scan mode.

For analyzing trace levels of thiols in complex liquid or solid samples, Solid Phase Microextraction (SPME) is a powerful, solvent-free sample preparation technique. nih.govspectralworks.com It integrates sampling, extraction, and concentration into a single step. The methodology is frequently paired with tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. twistaroma.frresearchgate.net

SPME Principles: A fused-silica fiber coated with a sorbent material is exposed to the sample's headspace (HS-SPME) or directly immersed in a liquid sample. Volatile analytes like this compound partition onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot GC injector, where the analytes are thermally desorbed onto the column for analysis.

Optimization and Derivatization: Key SPME parameters, including fiber coating, extraction time, temperature, and sample agitation, must be optimized. researchgate.net For thiols, which are prone to poor chromatographic peak shape and instability, in-fiber or in-sample derivatization is often employed. Reagents can convert the reactive thiol group into a more stable, less polar derivative, improving chromatographic performance and detection limits. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole or ion trap mass spectrometer (MS/MS) provides an additional layer of specificity. A specific precursor ion for the derivatized analyte is selected in the first mass analyzer, fragmented in a collision cell, and a characteristic product ion is monitored by the second mass analyzer. This multiple reaction monitoring (MRM) approach drastically reduces chemical noise, allowing for quantification at ultra-trace levels (ng/L or ppt). researchgate.netresearchgate.net

Other Advanced Ionization and Detection Techniques for Research Samples

Beyond conventional GC-MS, other techniques offer unique advantages for specific research applications, particularly for real-time monitoring of volatile species.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time detection and monitoring of volatile organic compounds (VOCs). youtube.com

Principle of Operation: PTR-MS uses H₃O⁺ as the primary reagent ion. nih.govamericanlaboratory.com A sample gas is continuously introduced into a drift tube reactor, where the H₃O⁺ ions react with any VOCs that have a proton affinity greater than water. This is true for most organic compounds, including thiols. The proton transfer reaction is a soft ionization method, meaning it typically does not fragment the parent molecule. americanlaboratory.com The instrument then detects the protonated molecule (MH⁺), allowing for the determination of its concentration in real-time.

Advantages and Applications: The main advantage of PTR-MS is its speed and high sensitivity, enabling the detection of VOCs at parts-per-trillion by volume (pptv) levels with a response time of seconds. nih.gov This makes it ideal for applications such as monitoring dynamic processes, analyzing breath, or tracking atmospheric VOCs. nih.gov For a compound like this compound, PTR-MS could be used to monitor its release from a chemical reaction or its presence in the headspace of a sample without any prior preparation. nih.govpherobase.com However, as PTR-MS does not involve chromatographic separation, it can have difficulty distinguishing between isomers (compounds with the same mass). nih.gov

Method Validation and Performance Evaluation in Academic Research Contexts

To ensure that an analytical method is reliable and fit for purpose, it must be validated. This process establishes the performance characteristics of the method, including its detection and quantification limits.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance metrics. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

For volatile thiols, these limits are highly dependent on the analytical technique and the sample matrix. Advanced methods like HS-SPME-GC-MS/MS can achieve extremely low detection limits, often in the nanogram per liter (ng/L) range, which is frequently necessary as many thiols have very low odor thresholds. researchgate.netnih.govnih.gov

The table below presents examples of LODs and LOQs achieved for analogous volatile thiol compounds in research settings, demonstrating the sensitivity of modern analytical techniques. While specific values for this compound are not available in the literature, these data provide a realistic estimate of the performance that could be expected from a well-optimized method.

CompoundMethodologyMatrixLOD (ng/L)Reference
4-mercapto-4-methyl-2-pentanone (4-MMP)HS-SPME-GC-MS (extractive alkylation)Wine0.9 nih.govnih.gov
3-mercaptohexanol (3-MH)HS-SPME-GC-MS (extractive alkylation)Wine1 nih.govnih.gov
3-mercaptohexylacetate (3-MHA)HS-SPME-GC-MS (extractive alkylation)Wine17 nih.govnih.gov
2-furanmethanethiol (FFT)GC-MS/MS (derivatization)WineNot specified researchgate.net
Various ThiolsHS-SPME-GC-MS (in-fiber derivatization)Aqueous SolutionLow µg/L range researchgate.net

Assessment of Reproducibility and Accuracy for Research Applications

The reliability of research findings on novel compounds such as this compound hinges on the meticulous validation of the analytical methodologies employed for its detection and quantification. Key parameters in this validation process are reproducibility and accuracy, which ensure that the obtained results are both consistent and true to the actual value. While specific validation data for this compound is not extensively documented in publicly available literature, the assessment of these parameters can be effectively extrapolated from studies on structurally analogous compounds, particularly those containing the 1,3-dioxolane (B20135) ring and other volatile thiols.

Advanced analytical techniques, primarily Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are the methods of choice for the analysis of such compounds. The validation of these methods involves a rigorous evaluation of their performance characteristics.

Reproducibility , often expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV), measures the precision of a method over multiple measurements of the same sample. For research applications, high precision is paramount to detect small but significant variations in compound concentration under different experimental conditions. Studies on multicomponent analytical methods using GC-MS have demonstrated the capability to achieve high reproducibility. For instance, a validated GC-MS method for the analysis of various volatile compounds reported relative standard deviations (RSD) of less than 20% at three different concentration levels, indicating a high degree of precision. unimi.it In another study focusing on fermentation end products, the technical variability for measurements was found to be very low, at less than 3%. mdpi.com

Accuracy refers to the closeness of a measured value to a standard or known value and is typically assessed through recovery studies. In these studies, a known quantity of the analyte is added to a sample matrix, and the percentage of the analyte recovered by the analytical method is determined. A high recovery rate indicates an accurate method. For a validated GC-FID method for the determination of 1,3-dioxolane, a close structural analog to the dioxolane moiety of the target compound, the mean recovery was reported to be 97%. publisso.de Furthermore, a comprehensive GC-MS method for various substances in food simulants demonstrated that the method is sufficiently accurate for the majority of substances, with recoveries ranging from 70% to 115%. unimi.it Similarly, a study on a novel plant-based substance using GC-MS reported accuracy for the determination of its components to be between 98.3% and 101.60%. nih.gov

The following tables summarize the reproducibility and accuracy data from studies on structurally similar compounds and relevant analytical methodologies, providing a benchmark for the expected performance of analytical methods for this compound.

Table 1: Reproducibility Data for Structurally Related Compounds and Relevant Analytical Methods

Analytical MethodAnalyte/MatrixParameterValueReference
GC-MSMulticomponent Plant-Based SubstanceIntraday and Interday Precision (RSD)≤2.56% nih.gov
GC-MSVolatile CompoundsRelative Standard Deviation (RSD)< 20% unimi.it
GC-MSFermentation End ProductsCoefficient of Variation (CV)1-10% mdpi.com

Table 2: Accuracy Data for Structurally Related Compounds and Relevant Analytical Methods

Analytical MethodAnalyte/MatrixParameterValueReference
GC-FID1,3-Dioxolane in Workplace AirMean Recovery97% publisso.de
GC-MSMulticomponent Plant-Based SubstanceRecovery98.3–101.60% nih.gov
GC-MSFCM Substances in Food SimulantsRecovery70-115% unimi.it
GC-MSFermentation End ProductsAccuracy100% ± 5% mdpi.com

These data underscore that with appropriate method development and validation, analytical techniques such as GC-MS and HPLC can provide the high degree of reproducibility and accuracy required for rigorous research-scale detection and quantification of this compound. The selection of internal standards, careful sample preparation to minimize analyte loss or degradation, and the use of certified reference materials where available are crucial steps in achieving reliable and defensible scientific data.

Future Research Directions and Emerging Opportunities for 1,3 Dioxolan 2 Yl Methanethiol

Exploiting Novel Reactivity Patterns for Diversified Chemical Synthesis

The unique bifunctional nature of (1,3-dioxolan-2-yl)methanethiol, featuring a masked carbonyl group and a reactive thiol, opens avenues for novel reactivity patterns and the synthesis of diverse molecular architectures. The thiol group is known for its high nucleophilicity and susceptibility to oxidation, while the dioxolane serves as a robust protecting group for an aldehyde, which can be unveiled under specific acidic conditions. thieme-connect.dewikipedia.orgresearchgate.net This dual functionality allows for sequential and orthogonal chemical transformations.

Future research will likely focus on leveraging this structure in multi-component reactions and cascade sequences. The thiol moiety can participate in a variety of transformations, including thiol-ene and thiol-yne "click" reactions, Michael additions, and as a precursor to sulfoxides, sulfones, and other sulfur-containing functionalities. acs.orgrsc.org Following these transformations, the deprotection of the dioxolane can reveal the aldehyde for subsequent reactions such as Wittig reactions, reductive aminations, or aldol (B89426) condensations. This strategy enables the efficient construction of complex molecules from a single, versatile starting material.

The development of new organosulfur compounds is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. utsa.edusciencedaily.com this compound can serve as a key reagent for introducing a mercaptomethyl group, which can be further elaborated. The reactivity of the sulfur atom can be tuned, and its role in directing subsequent reactions on the molecular scaffold can be explored.

Table 1: Potential Novel Reaction Pathways for this compound

Reaction TypeDescriptionPotential ProductsKey Advantages
Thiol-Ene/Yne Click ChemistryRadical or base-catalyzed addition of the thiol across a double or triple bond. chemrxiv.orgFunctionalized thioethers with a masked aldehyde.High efficiency, mild reaction conditions, and broad substrate scope.
Michael AdditionConjugate addition of the thiolate to α,β-unsaturated carbonyls or nitriles.β-Thio-carbonyl or β-thio-nitrile compounds with a protected aldehyde.Formation of C-S bonds and introduction of multiple functional groups.
Oxidative CouplingOxidation to form a disulfide, which can then be used in disulfide exchange reactions.Symmetrical and unsymmetrical disulfides.Access to dynamic covalent chemistry and redox-responsive systems.
Sequential Deprotection-CondensationDeprotection of the dioxolane followed by an in-situ reaction of the resulting aldehyde.Complex heterocycles, imines, and α,β-unsaturated systems.Increased molecular complexity from a single starting material.

Integration into Automated and Flow Chemistry Platforms for Scalable Production

The integration of this compound into automated and flow chemistry platforms presents a significant opportunity for its scalable and safe production and utilization. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater reproducibility. nih.govthieme.de These benefits are particularly relevant for reactions involving thiols, which can be malodorous and prone to side reactions.

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions and for the rapid generation of libraries of derivatives of this compound. sigmaaldrich.com This would accelerate the discovery of new applications and structure-activity relationships. For instance, an automated system could systematically vary the reaction partners for the thiol group, the catalysts, and the solvents to optimize the synthesis of a desired product.

Flow reactors are particularly well-suited for photochemical and electrochemical reactions. rsc.org The photo-thiol-ene reaction, for example, can be efficiently carried out in a flow setup, allowing for precise control over irradiation time and intensity, leading to higher yields and selectivities. rsc.org Furthermore, the inherent safety of flow systems, which handle only small volumes of reactive material at any given time, mitigates the risks associated with exothermic reactions or the use of hazardous reagents. nih.gov The development of continuous flow processes for the synthesis and subsequent reactions of this compound would be a major step towards its industrial application.

Table 2: Comparison of Batch vs. Flow Chemistry for Reactions of this compound

ParameterBatch ChemistryFlow Chemistry
SafetyHigher risk due to large volumes of reactants and potential for thermal runaway.Enhanced safety with small reaction volumes and superior heat dissipation. nih.gov
ScalabilityOften challenging, requiring significant process redevelopment.More straightforward scalability by running the system for longer or using parallel reactors.
Reaction ControlLimited control over temperature and mixing gradients.Precise control over reaction parameters (temperature, pressure, residence time). nih.gov
ReproducibilityCan be variable between batches.High reproducibility due to consistent reaction conditions.
IntegrationDifficult to integrate with in-line analysis and purification.Easily integrated with real-time monitoring and downstream processing. acs.org

Advanced Computational Modeling for Predictive Chemistry and Rational Material Design

Advanced computational modeling techniques, such as Density Functional Theory (DFT), offer a powerful tool for predicting the reactivity, stability, and electronic properties of this compound and its derivatives. numberanalytics.com By simulating reaction mechanisms and transition states, computational chemistry can guide the rational design of experiments, saving time and resources. nih.govnih.gov

Future research in this area will likely focus on developing accurate predictive models for the thiol reactivity of this compound in various chemical environments. acs.orgchemrxiv.org These models could help in understanding the factors that govern the regioselectivity and stereoselectivity of its reactions. For example, computational studies could elucidate the subtle electronic and steric effects that influence the outcome of a thiol-ene reaction with a complex alkene.

Furthermore, computational modeling can be instrumental in the rational design of new materials and molecules with desired properties. By screening virtual libraries of compounds derived from this compound, researchers can identify candidates with specific biological activities or material properties. For instance, molecular docking studies could predict the binding affinity of its derivatives to a target protein, guiding the synthesis of new potential therapeutic agents. mdpi.comekb.eg Similarly, computational models could be used to design polymers or self-assembled monolayers with specific surface properties based on this functionalized thiol.

Table 3: Key Parameters for Computational Modeling of this compound

ParameterDescriptionApplication
Frontier Molecular Orbitals (HOMO/LUMO)Energies and distributions of the highest occupied and lowest unoccupied molecular orbitals.Predicting reactivity and sites of electrophilic/nucleophilic attack.
Transition State Geometries and EnergiesCalculation of the structures and energies of transition states for various reactions.Determining reaction mechanisms and activation barriers. nih.gov
Electrostatic Potential MapsVisualization of the charge distribution within the molecule.Identifying regions of positive and negative charge, predicting intermolecular interactions.
Bond Dissociation EnergiesThe energy required to break a specific chemical bond.Assessing the stability of the molecule and predicting potential reaction pathways.

Development of Sustainable and Green Chemistry Approaches for its Production and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of this compound are no exception. libretexts.org Future research will focus on developing sustainable and environmentally benign methods for its production and utilization, minimizing waste and the use of hazardous substances.

For the synthesis of this compound, green chemistry approaches could involve the use of renewable starting materials, eco-friendly solvents such as water or bio-derived solvents, and catalytic methods that avoid stoichiometric reagents. acs.orgsemanticscholar.org For example, the development of a catalytic, one-pot synthesis from readily available precursors would be a significant advancement.

Table 4: Green Chemistry Metrics for the Utilization of this compound

Green Chemistry PrincipleApplication to this compound Chemistry
PreventionDesigning synthetic routes that minimize waste generation.
Atom EconomyPrioritizing addition reactions like thiol-ene/yne coupling. chemrxiv.org
Less Hazardous Chemical SynthesesAvoiding toxic reagents and solvents in its synthesis and reactions. semanticscholar.org
Designing Safer ChemicalsDeveloping derivatives with reduced toxicity and enhanced efficacy.
Safer Solvents and AuxiliariesUsing water, supercritical fluids, or bio-based solvents. rsc.org
CatalysisEmploying catalytic over stoichiometric reagents for transformations.

Exploration of Enhanced Stereoselective Control in the Synthesis of Complex Molecular Targets

The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules. masterorganicchemistry.com this compound can be prepared in chiral, enantiomerically pure forms, making it a valuable building block for asymmetric synthesis. The chiral center can be introduced at the 4- and/or 5-positions of the dioxolane ring, or at the 2-position.

Future research will likely explore the use of chiral this compound as a chiral auxiliary or a chiral building block. wikipedia.orgsigmaaldrich.com As a chiral auxiliary, the stereocenter(s) in the dioxolane ring can direct the stereochemical outcome of a reaction at a remote site, after which the auxiliary can be cleaved. As a chiral building block, the compound can be incorporated into the final target molecule, introducing a defined stereocenter and a versatile thiol handle for further functionalization.

The development of stereoselective reactions involving the thiol group of a chiral this compound is another promising avenue. For example, the diastereoselective addition of the thiol to a prochiral Michael acceptor could lead to the formation of two new stereocenters with high control. nih.gov The synthesis of complex natural products and pharmaceuticals often requires the assembly of multiple stereocenters, and chiral this compound could provide an efficient entry point to such molecules. researchgate.net

Table 5: Strategies for Stereoselective Synthesis Using Chiral this compound

StrategyDescriptionPotential Application
Chiral Building Block ApproachIncorporation of an enantiopure this compound into the final molecule.Synthesis of chiral drugs and natural products containing a mercaptomethyl group.
Chiral Auxiliary ApproachTemporary use of a chiral dioxolane moiety to direct a stereoselective reaction. wikipedia.orgscielo.org.mxAsymmetric alkylations, aldol reactions, and Diels-Alder reactions.
Diastereoselective Thiol AdditionsReaction of a chiral this compound with a prochiral substrate. nih.govCreation of multiple stereocenters in a single step with high diastereoselectivity.
Kinetic ResolutionEnzymatic or chemical resolution of a racemic mixture of this compound.Access to both enantiomers of the chiral building block.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (1,3-dioxolan-2-yl)methanethiol to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves protecting group strategies for the thiol moiety. For example, refluxing with a catalytic acid (e.g., p-toluenesulfonic acid, PTSA) in anhydrous toluene or acetone under inert conditions (e.g., nitrogen atmosphere) can yield the dioxolane ring. Post-reaction neutralization with 10% NaHCO₃ and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for purity . Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) ensures intermediate stability.

Q. How should researchers interpret conflicting NMR signals in this compound derivatives?

  • Methodological Answer : Discrepancies in proton NMR (e.g., δ 3.51–5.77 ppm for dioxolane protons) may arise from conformational flexibility or solvent effects. Cross-validate with ¹³C NMR (e.g., δ 65–100 ppm for dioxolane carbons) and high-resolution mass spectrometry (HRMS). Computational DFT calculations (B3LYP/6-311++G(d,p)) can predict stable conformers and resolve ambiguities .

Q. What purification techniques are recommended for isolating this compound from byproducts?

  • Methodological Answer : After extraction (ethyl acetate/water), use flash chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water. For volatile byproducts, rotary evaporation under reduced pressure (<40°C) preserves thiol stability. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

Advanced Research Questions

Q. How does the 1,3-dioxolane ring influence the thiol’s redox stability in aqueous environments?

  • Methodological Answer : The dioxolane ring enhances steric protection of the thiol group, reducing oxidation to disulfides. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring show <10% degradation. Computational models (MD simulations in explicit water) reveal reduced solvent accessibility of the thiol compared to linear analogs .

Q. What mechanistic insights explain contradictory yields in Sonogashira coupling of this compound derivatives?

  • Methodological Answer : Competing thiol-poisoning of palladium catalysts can lower yields. Optimize by pre-protecting the thiol as a tert-butyl disulfide or using ligand-free conditions (CuI/Et₃N in DMF). In situ IR spectroscopy tracks alkyne consumption, while XPS confirms catalyst integrity post-reaction .

Q. How can DFT calculations resolve ambiguities in the conformational dynamics of this compound?

  • Methodological Answer : Use ωB97X-D/cc-pVTZ to model non-covalent interactions (e.g., S···O contacts). Compare Boltzmann-weighted populations of chair vs. twist-boat dioxolane conformers with experimental NOESY data. For clusters, SAPT2+ analysis quantifies dispersion-dominated stabilization .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound analogs?

  • Methodological Answer : Conduct microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergy with β-lactams is assessed via checkerboard assays (FIC index ≤0.5). Mechanistic studies include thiol-specific fluorescence probes (e.g., DTNB) to quantify cellular thiol depletion .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of the dioxolane-thiol moiety?

  • Methodological Answer : Variability arises from pH-dependent ring-opening. Use buffered solutions (pH 2–12) with LC-MS to track hydrolysis products (e.g., diols). Kinetic studies (Arrhenius plots) at 25–60°C identify activation energies. Contrast with computational pKa predictions (ChemAxon) to rationalize pH effects .

Q. Why do some studies report anomalous cytotoxicity for this compound derivatives despite low in vitro toxicity?

  • Methodological Answer : Discrepancies may stem from thiol-mediated mitochondrial toxicity. Use JC-1 staining (flow cytometry) to assess mitochondrial membrane potential. Compare with glutathione depletion assays (GSH/GSSG ratio) in HepG2 cells. Metabolomics (UHPLC-QTOF) identifies reactive metabolites (e.g., disulfides) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC78–82°C
LogP (Octanol-Water)Shake-flask/HPLC1.2 ± 0.1
Thiol pKaPotentiometric titration9.8
Hydrolytic Half-life (pH 7)LC-MS (25°C)48 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.